7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzoxathiol ring, and a bromophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Bromophenoxy Acetate Moiety: This step involves the esterification reaction between the benzoxathiol derivative and 4-bromophenoxy acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE: Similar structure but with a chlorine atom instead of bromine.
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-BROMOPHENOXY)ACETATE imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H15BrO6S |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C22H15BrO6S/c1-26-15-6-2-13(3-7-15)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-16-8-4-14(23)5-9-16/h2-11H,12H2,1H3 |
InChI Key |
OFKRMIDJSFHZMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Br)SC(=O)O3 |
Origin of Product |
United States |
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